molecular formula C27H25N3O5S2 B3739810 N,N'-bis(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

N,N'-bis(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

Cat. No. B3739810
M. Wt: 535.6 g/mol
InChI Key: JSGHBMRFBFKODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N,N’-bis(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide” is a complex organic molecule. It contains an indole ring, which is a prevalent moiety in many natural products and drugs . The indole ring is substituted with various functional groups including sulfonamide, which is a common functional group in many pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the indole ring, followed by various substitution reactions to introduce the desired functional groups . The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring and various substituents would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole ring and the various substituent groups. The indole ring is known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many drugs that contain an indole ring or a sulfonamide group have diverse mechanisms of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Compounds containing sulfonamide groups can sometimes cause allergic reactions .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. Given the prevalence of indole and sulfonamide moieties in pharmaceuticals, this compound could be of interest in drug discovery and development .

properties

IUPAC Name

6-N,8-N-bis(2,5-dimethylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5S2/c1-15-8-10-17(3)21(12-15)29-36(32,33)23-14-24(26-25-19(23)6-5-7-20(25)27(31)28-26)37(34,35)30-22-13-16(2)9-11-18(22)4/h5-14,29-30H,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGHBMRFBFKODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-bis(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
Reactant of Route 2
Reactant of Route 2
N,N'-bis(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,N'-bis(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
Reactant of Route 4
Reactant of Route 4
N,N'-bis(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
Reactant of Route 5
Reactant of Route 5
N,N'-bis(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
Reactant of Route 6
N,N'-bis(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.